Cas no 893447-41-1 (Pyrazolo[1,5-a]pyrimidine, 5,7-dichloro-2-cyclopropyl-)

5,7-Dichloro-2-cyclopropylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with chlorine atoms at the 5- and 7-positions and a cyclopropyl group at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The dichloro substitution enhances reactivity for further functionalization, while the cyclopropyl moiety contributes to metabolic stability and conformational rigidity. Its high purity and well-defined synthetic route ensure reproducibility in applications such as drug discovery, where it serves as a key scaffold for developing biologically active molecules. The compound is typically handled under controlled conditions due to its halogenated nature.
Pyrazolo[1,5-a]pyrimidine, 5,7-dichloro-2-cyclopropyl- structure
893447-41-1 structure
Product Name:Pyrazolo[1,5-a]pyrimidine, 5,7-dichloro-2-cyclopropyl-
CAS No:893447-41-1
MF:C9H7Cl2N3
MW:228.077979326248
CID:1940797
PubChem ID:53629213
Update Time:2025-10-28

Pyrazolo[1,5-a]pyrimidine, 5,7-dichloro-2-cyclopropyl- Chemical and Physical Properties

Names and Identifiers

    • Pyrazolo[1,5-a]pyrimidine, 5,7-dichloro-2-cyclopropyl-
    • 5,7-dichloro-2-cyclopropyl-Pyrazolo[1,5-a]pyrimidine
    • 893447-41-1
    • SCHEMBL5052617
    • 5,7-dichloro-2-cyclopropylpyrazolo[1,5-a]pyrimidine
    • DB-078386
    • BMMHEMFWQOJYQD-UHFFFAOYSA-N
    • Inchi: 1S/C9H7Cl2N3/c10-7-4-8(11)14-9(12-7)3-6(13-14)5-1-2-5/h3-5H,1-2H2
    • InChI Key: BMMHEMFWQOJYQD-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=NC2=CC(C3CC3)=NN21)Cl

Computed Properties

  • Exact Mass: 227.0017026Da
  • Monoisotopic Mass: 227.0017026Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 30.2Ų

Pyrazolo[1,5-a]pyrimidine, 5,7-dichloro-2-cyclopropyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on Pyrazolo[1,5-a]pyrimidine, 5,7-dichloro-2-cyclopropyl-

Pyrazolo[1,5-a]pyrimidine, 5,7-dichloro-2-cyclopropyl-: A Comprehensive Overview

The compound Pyrazolo[1,5-a]pyrimidine, 5,7-dichloro-2-cyclopropyl- (CAS No: 893447-41-1) is a highly specialized heterocyclic compound with significant potential in various fields of chemistry and pharmacology. This molecule belongs to the class of pyrazolopyrimidines, which are known for their unique structural features and versatile applications. The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic system consisting of a pyrazole ring fused to a pyrimidine ring, creating a structure that is both rigid and electronically rich.

The 5,7-dichloro substitution pattern introduces additional electronic effects and enhances the molecule's stability. The presence of the cyclopropyl group at position 2 further modifies the physical and chemical properties of the compound. This combination of substituents makes Pyrazolo[1,5-a]pyrimidine, 5,7-dichloro-2-cyclopropyl- a valuable building block in organic synthesis and drug discovery.

Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. For instance, researchers have explored its role as a kinase inhibitor due to its ability to bind to specific protein targets with high affinity. The cyclopropyl group has been shown to enhance the molecule's bioavailability and reduce its susceptibility to metabolic degradation.

In addition to its pharmacological applications, Pyrazolo[1,5-a]pyrimidine, 5,7-dichloro-2-cyclopropyl- has also been investigated for its potential in materials science. Its rigid structure and electron-withdrawing substituents make it an attractive candidate for use in organic electronics and optoelectronic devices.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrazolopyrimidine core. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. For example, the use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of Pyrazolo[1,5-a]pyrimidine, 5,7-dichloro-2-cyclopropyl-.

Furthermore, computational studies have provided valuable insights into the electronic properties and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the cyclopropyl group plays a critical role in modulating the molecule's electronic structure. These findings have important implications for its application in both medicinal chemistry and materials science.

In conclusion, Pyrazolo[1,5-a]pyrimidine, 5,7-dichloro-2-cyclopropyl- (CAS No: 893447-41-1) is a versatile compound with promising applications in various fields. Its unique structural features and functional groups make it an invaluable tool for researchers in organic synthesis and drug discovery. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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